molecular formula C10H11ClN2O B1486640 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 1145670-47-8

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B1486640
CAS No.: 1145670-47-8
M. Wt: 210.66 g/mol
InChI Key: STBMZERUSIPFTB-UHFFFAOYSA-N
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Description

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is part of the benzimidazole family, which is known for its broad range of chemical and biological properties.

Preparation Methods

The synthesis of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-1-methyl-1H-1,3-benzodiazole with an appropriate ethan-1-ol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanal or 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanoic acid.

Scientific Research Applications

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting versatility in chemical reactions and research applications.

Properties

IUPAC Name

1-(5-chloro-1-methylbenzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMZERUSIPFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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